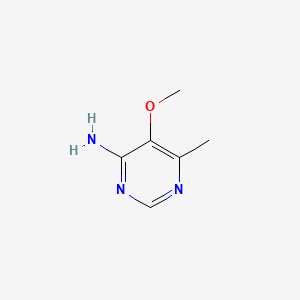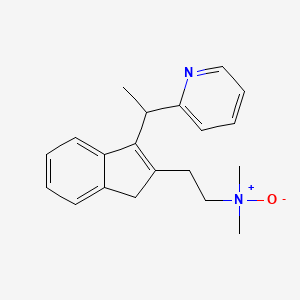![molecular formula C10H9NO B592643 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one CAS No. 1368745-05-4](/img/structure/B592643.png)
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is a polycyclic aromatic compound with a unique structure that includes a cyclopenta-fused indole ring
Preparation Methods
The synthesis of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of indole derivatives with suitable dienophiles under specific conditions. For instance, the use of Diels-Alder reactions has been reported to construct the cyclopenta-fused ring system efficiently . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, affecting processes like cell growth and apoptosis .
Comparison with Similar Compounds
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be compared with other similar compounds, such as:
Cyclopenta[cd]pyrene: Another polycyclic aromatic compound with a similar fused ring structure.
2,6-Dihydro-1H-cyclopenta[cd]phenalene: A compound with a similar cyclopenta-fused ring system, used in the synthesis of macroheterocyclic compounds.
Indole derivatives: Compounds like 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which share structural similarities and are studied for their biological activities.
Properties
IUPAC Name |
2-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-7-5-4-6-2-1-3-8(11-10)9(6)7/h1-3,7H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDCTKPQPVUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1C(=O)NC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











